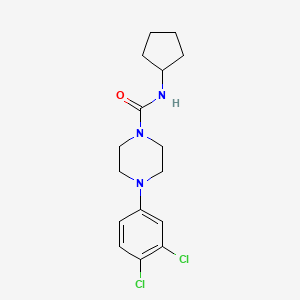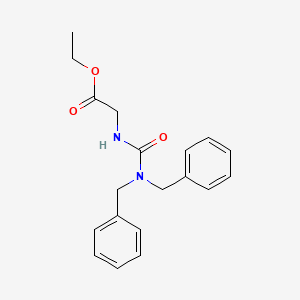![molecular formula C24H34N2O2 B4285523 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-ETHOXYPHENYL)-1-ETHANONE](/img/structure/B4285523.png)
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-ETHOXYPHENYL)-1-ETHANONE
Vue d'ensemble
Description
1-(1-Adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine is a complex organic compound that features a unique structure combining adamantane, piperazine, and ethoxyphenyl groups
Méthodes De Préparation
The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-ETHOXYPHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Adamantyl Group: Starting with adamantane, functionalization is achieved through halogenation followed by substitution reactions to introduce the adamantyl group.
Piperazine Derivatization: Piperazine is then reacted with the adamantyl derivative under controlled conditions to form the intermediate compound.
Ethoxyphenyl Acetylation: The final step involves the acetylation of the intermediate with 4-ethoxyphenyl acetic acid or its derivatives, using coupling reagents like EDCI or DCC to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., alkyl halides). Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-(1-Adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antiviral and anticancer properties due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability.
Mécanisme D'action
The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-ETHOXYPHENYL)-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity, enhancing binding affinity, while the piperazine ring offers flexibility. The ethoxyphenyl group can interact with hydrophobic pockets in target proteins, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(1-Adamantyl)piperazine: Lacks the ethoxyphenyl acetyl group, resulting in different biological properties.
4-[(4-Ethoxyphenyl)acetyl]piperazine: Does not contain the adamantyl group, affecting its rigidity and binding affinity.
1-(1-Adamantyl)-4-acetylpiperazine: Similar but lacks the ethoxyphenyl group, leading to variations in hydrophobic interactions.
1-(1-Adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine is unique due to the combination of these three distinct moieties, providing a balance of rigidity, flexibility, and hydrophobicity that is not present in the individual components.
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-2-28-22-5-3-18(4-6-22)14-23(27)25-7-9-26(10-8-25)24-15-19-11-20(16-24)13-21(12-19)17-24/h3-6,19-21H,2,7-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYILODLHGENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ETHYL 2-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}ACETATE](/img/structure/B4285452.png)
![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)

![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285489.png)
![1-[1-(4-Chlorophenyl)propyl]-3-ethylurea](/img/structure/B4285493.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4285497.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4285516.png)
![2,5-dimethyl-N-[4-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B4285524.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B4285536.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-3-naphthalen-1-ylurea](/img/structure/B4285541.png)
